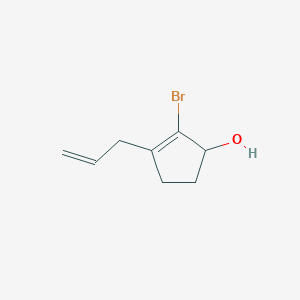![molecular formula C26H29NO3S2 B12580631 4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine CAS No. 647834-91-1](/img/structure/B12580631.png)
4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring and multiple sulfinyl groups
準備方法
The synthesis of 4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine typically involves several steps. One common method includes the reaction of morpholine with a sulfinylating agent, followed by the introduction of the phenylethyl group. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfinyl groups to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The sulfinyl groups can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Compared to other compounds with similar structures, 4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine is unique due to its specific arrangement of sulfinyl groups and the presence of the morpholine ring. Similar compounds include:
- 4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine
- 4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}pyrrolidine
These compounds share structural similarities but differ in their ring systems, which can lead to variations in their chemical reactivity and biological activity.
特性
CAS番号 |
647834-91-1 |
|---|---|
分子式 |
C26H29NO3S2 |
分子量 |
467.6 g/mol |
IUPAC名 |
4-[(1S)-2,2-bis[(S)-(4-methylphenyl)sulfinyl]-1-phenylethyl]morpholine |
InChI |
InChI=1S/C26H29NO3S2/c1-20-8-12-23(13-9-20)31(28)26(32(29)24-14-10-21(2)11-15-24)25(22-6-4-3-5-7-22)27-16-18-30-19-17-27/h3-15,25-26H,16-19H2,1-2H3/t25-,31-,32-/m0/s1 |
InChIキー |
AIZUXCSYAPDHKQ-OATBXSGESA-N |
異性体SMILES |
CC1=CC=C(C=C1)[S@](=O)C([C@H](C2=CC=CC=C2)N3CCOCC3)[S@@](=O)C4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)C(C(C2=CC=CC=C2)N3CCOCC3)S(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


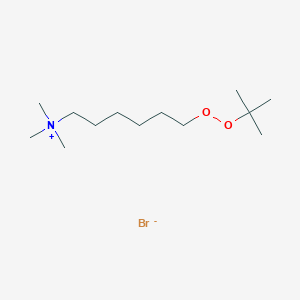
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
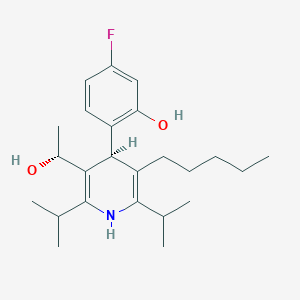
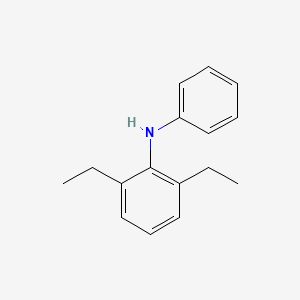
![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)
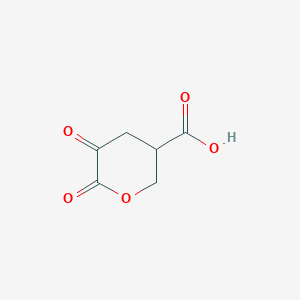

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)

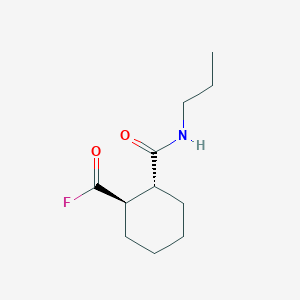
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
![3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12580616.png)
![2-(2-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B12580620.png)
